3-Pyridineethanol,1-oxide(9CI)
Description
Properties
CAS No. |
146885-97-4 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.154 |
IUPAC Name |
2-(1-oxidopyridin-1-ium-3-yl)ethanol |
InChI |
InChI=1S/C7H9NO2/c9-5-3-7-2-1-4-8(10)6-7/h1-2,4,6,9H,3,5H2 |
InChI Key |
CGIAMKHCOMHVOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)[O-])CCO |
Synonyms |
3-Pyridineethanol,1-oxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Reactivity Comparisons
- N-Oxide Influence : The N-oxide group in all compounds increases electron density on the pyridine ring, enhancing susceptibility to electrophilic attacks. This is corroborated by spectroscopic studies on related N-oxide derivatives, where N-O stretching vibrations appear near 1250–1350 cm⁻¹ in FT-IR spectra .
- Substituent Effects: Ethanol vs. Methanol: The longer ethanol chain in 3-Pyridineethanol,1-oxide may improve solubility in aqueous-organic mixtures compared to methanol analogs . Thiol vs. Alcohol: The thiol group in 3-Pyridinethiol,1-oxide (pKa ~6–8) is more acidic than alcohols (pKa ~16–18), enabling unique nucleophilic reactions . Nitro and Ester Groups: The nitro group in 2-Pyridinecarboxylicacid,4-nitro-, methyl ester,1-oxide creates an electron-deficient ring, favoring nucleophilic aromatic substitution, while ester groups enhance metabolic stability .
Preparation Methods
Oxidation Kinetics
Hydrogen peroxide-mediated oxidation proceeds via a proton-coupled electron transfer (PCET) mechanism. The pyridine nitrogen’s lone pair attacks the electrophilic oxygen of , forming an N-oxide intermediate. Acidic conditions polarize the bond, accelerating this step.
Base Catalysis in Condensation
Triethylamine deprotonates the methylpyridine α-carbon, generating a nucleophilic enolate. This species attacks the aldehyde carbonyl, forming a β-hydroxy intermediate that dehydrates to yield the ethanol derivative.
Yield Enhancement Strategies
-
Reagent Ratios : A 3:1 molar ratio of 3-picoline to maximizes N-oxide formation while minimizing di-oxidation.
-
Temperature Control : Maintaining reactions below 60°C during hydrolysis prevents retro-aldol decomposition.
Industrial-Scale Considerations
The CN109748848A protocol demonstrates scalability, with batch sizes exceeding 10 mol of 3-picoline. Critical factors for pilot-scale success include:
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Pyridineethanol,1-oxide (9CI) and its derivatives?
Answer:
The synthesis of 3-Pyridineethanol,1-oxide (9CI) typically involves oxidation of pyridine derivatives. For example, analogous compounds (e.g., 3-Pyridinemethanol, acetate, 1-oxide) are synthesized via acetylation or esterification under reflux conditions with a base catalyst . General steps include:
- Oxidation : Using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the N-oxide group.
- Functionalization : Esterification or acetylation to produce derivatives, as seen in the synthesis of 3-(Acetoxymethyl)pyridine 1-oxide .
- Purification : Column chromatography or recrystallization to isolate the product.
Advanced: How can the selective binding of 3-Pyridineethanol,1-oxide (9CI) to G-quadruplex DNA be experimentally validated?
Answer:
The interaction mechanism can be studied using:
- Fluorescence Titration : Monitor changes in emission intensity upon binding to c-MYC Pu22 G-quadruplex, as demonstrated in kinetic and dynamic interaction analyses .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Circular Dichroism (CD) Spectroscopy : Confirm structural stabilization of the G-quadruplex upon ligand binding.
- Competitive Assays : Compare binding selectivity against duplex DNA or other nucleic acid structures.
Basic: What spectroscopic techniques are critical for structural characterization of 3-Pyridineethanol,1-oxide (9CI)?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the N-oxide group and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., C8H10NO4 derivatives ).
- Infrared (IR) Spectroscopy : Identify functional groups like hydroxyl (-OH) and N-oxide stretches.
Advanced: What computational approaches model the dynamic interactions between 3-Pyridineethanol,1-oxide (9CI) and its targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding kinetics and conformational changes in the ligand-G-quadruplex complex, as inferred from kinetic "match" processes .
- Docking Studies : Use software like AutoDock to predict binding poses and affinity.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., π-π stacking) at the binding site.
Data Contradiction: How should researchers resolve discrepancies in fluorescence data among structural analogs of 3-Pyridineethanol,1-oxide (9CI)?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing/donating groups) with fluorescence intensity changes .
- Control Experiments : Verify assay conditions (pH, temperature) and purity of analogs.
- Multivariate Statistics : Apply principal component analysis (PCA) to identify structural features driving activity differences.
Basic: What purification strategies optimize yield and purity of 3-Pyridineethanol,1-oxide (9CI)?
Answer:
- Chromatography : Use silica gel column chromatography with polar eluents (e.g., ethyl acetate/methanol).
- Recrystallization : Employ solvent pairs like ethanol/water for crystal formation.
- HPLC : For high-purity applications, reverse-phase HPLC with UV detection.
Advanced: How to design in vitro assays for evaluating the bioactivity of 3-Pyridineethanol,1-oxide (9CI) derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
